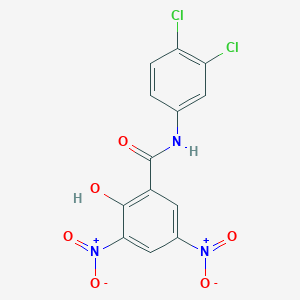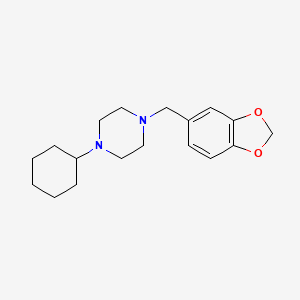![molecular formula C11H7N5O2 B12488180 (2-Hydroxyphenyl)(tetrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B12488180.png)
(2-Hydroxyphenyl)(tetrazolo[1,5-a]pyrimidin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antitumor, antimicrobial, and antioxidant properties . The structure of this compound consists of a tetrazolo[1,5-a]pyrimidine ring fused with a phenol group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol typically involves multicomponent reactions. One efficient method is the DABCO-catalyzed synthesis, which involves the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in isopropanol . This method is favored for its simplicity, green chemistry approach, and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins involved in cell proliferation and survival, leading to its antitumor effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also possess a fused heterocyclic ring system and are known for their antitumor and antimicrobial properties.
Uniqueness
2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol is unique due to the presence of the phenol group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H7N5O2 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(tetrazolo[1,5-a]pyrimidin-6-yl)methanone |
InChI |
InChI=1S/C11H7N5O2/c17-9-4-2-1-3-8(9)10(18)7-5-12-11-13-14-15-16(11)6-7/h1-6,17H |
InChI Key |
BCZFQOGNHHQHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN3C(=NN=N3)N=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate](/img/structure/B12488111.png)
![N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide](/img/structure/B12488114.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B12488122.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12488127.png)
![3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B12488133.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B12488142.png)
![8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12488151.png)

![(3aS,4R,9bR)-8-methyl-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12488158.png)
![5-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488162.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12488174.png)
![N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12488177.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B12488179.png)
